molecular formula C20H42Cu2N4 B3150806 Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) CAS No. 695188-31-9

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

Cat. No.: B3150806
CAS No.: 695188-31-9
M. Wt: 465.7 g/mol
InChI Key: RUUJZWYITYFKCY-UHFFFAOYSA-N
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Description

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is an organometallic compound with the chemical formula C20H42Cu2N4. It is a copper amidinate complex, characterized by its white to off-white crystalline appearance. This compound is known for its stability in air and moisture, making it a valuable material in various scientific and industrial applications .

Mechanism of Action

Target of Action

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is primarily used as a precursor for the growth of copper and copper oxide thin films via atomic layer deposition (ALD) . The primary targets of this compound are therefore the surfaces on which these thin films are to be deposited.

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the compound is alternately exposed to a reactive gas, leading to the formation of a thin film of copper or copper oxide on the target surface . The resulting changes include the deposition of a thin, conformal film on the target surface.

Result of Action

The result of the action of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is the formation of high-quality thin films of copper or copper oxide. These films are phase-pure and can be deposited in a conformal manner on various substrates .

Action Environment

The efficacy and stability of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) are influenced by several environmental factors. The compound is air and moisture sensitive, and should be handled under inert gas . The temperature also plays a crucial role in the deposition process, with specific temperatures required for the deposition of different types of films .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) typically involves the following steps :

    Formation of N,N’-di-sec-butylacetamidine: This is achieved by reacting sec-butylamine with acetamidine in an organic solvent such as chloroform.

    Complexation with Copper(I) Salt: The N,N’-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form Bis(N,N’-di-sec-butylacetamidinato)dicopper(I).

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form copper(II) complexes.

    Reduction: The compound can be reduced back to copper(I) or even to metallic copper under certain conditions.

    Substitution: Ligand exchange reactions can occur, where the amidinate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines in an inert atmosphere.

Major Products

    Oxidation: Copper(II) complexes.

    Reduction: Metallic copper or copper(I) complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) has several applications in scientific research :

    Catalysis: It is used as a catalyst in organic synthesis, particularly in C-C bond formation reactions, cyclization reactions, and furan formation reactions.

    Chemical Vapor Deposition: The compound is employed in the preparation of copper thin films via chemical vapor deposition techniques.

    Electrochemical Applications:

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethylamino-2-propoxy)copper(II)
  • Copper(I) oxide
  • Copper(II) selenide
  • Copper(II) telluride

Uniqueness

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is unique due to its stability in air and moisture, making it more versatile for various applications compared to other copper complexes. Its specific ligand structure also provides distinct catalytic properties and deposition characteristics .

Properties

IUPAC Name

butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUJZWYITYFKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42Cu2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735325
Record name Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695188-31-9
Record name Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)
Reactant of Route 2
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)
Reactant of Route 3
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)
Reactant of Route 4
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)
Reactant of Route 5
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)
Reactant of Route 6
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

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